molecular formula C6H7NO4S2 B13214327 Methyl 5-sulfamoylthiophene-3-carboxylate

Methyl 5-sulfamoylthiophene-3-carboxylate

Cat. No.: B13214327
M. Wt: 221.3 g/mol
InChI Key: MUQXJCZNGGXGAN-UHFFFAOYSA-N
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Description

Methyl 5-sulfamoylthiophene-3-carboxylate is an organic compound with the molecular formula C7H9NO4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylthiophene-3-carboxylate typically involves the reaction of 5-methyl-4-thiophenemethanol with an electrophilic reagent such as sodium hypochlorite in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with sulfamic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-sulfamoylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 5-sulfanylthiophene-3-carboxylate
  • Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate

Uniqueness

Methyl 5-sulfamoylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its potential as a bioactive compound, differentiating it from other thiophene derivatives .

Properties

Molecular Formula

C6H7NO4S2

Molecular Weight

221.3 g/mol

IUPAC Name

methyl 5-sulfamoylthiophene-3-carboxylate

InChI

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)

InChI Key

MUQXJCZNGGXGAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1)S(=O)(=O)N

Origin of Product

United States

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